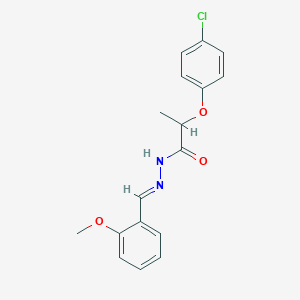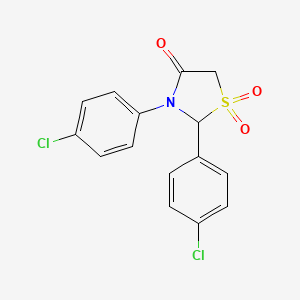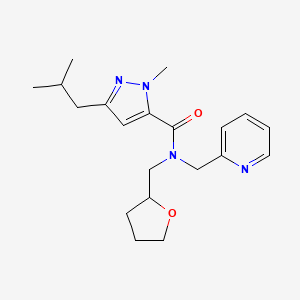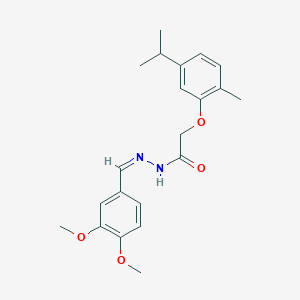
2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide, also known as CMMPH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of hydrazide derivatives and has been extensively studied for its pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of lipoxygenase (LOX), another enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide is its easy synthesis and purification. It is also relatively stable under normal laboratory conditions. However, one of the major limitations of 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another potential direction is to investigate its potential use as an insecticide and herbicide. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide and its potential side effects.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, analgesic, and antioxidant properties. The synthesis method is relatively simple and the compound is stable under normal laboratory conditions. However, its low solubility in water can make it difficult to use in certain experimental setups. Further studies are needed to elucidate the exact mechanism of action of 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. Several studies have reported its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 2-(4-chlorophenoxy)-N'-(2-methoxybenzylidene)propanohydrazide has also been studied for its potential use as an insecticide and herbicide.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(23-15-9-7-14(18)8-10-15)17(21)20-19-11-13-5-3-4-6-16(13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLUOMHGSVHBLJ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{3-allyl-4-[(4-bromobenzyl)oxy]benzylidene}-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B3826455.png)
![2-[(3-bromobenzyl)thio]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B3826457.png)
![2-[(3-bromobenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3826461.png)

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3826471.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine](/img/structure/B3826473.png)
![1-(2-{[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B3826480.png)


![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3826514.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826517.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide](/img/structure/B3826521.png)

